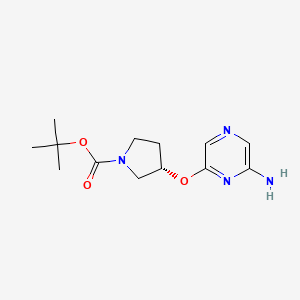

(S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 6-aminopyrazin-2-yloxy substituent at the 3-position of the pyrrolidine ring. The (S)-stereochemistry at the pyrrolidine center is critical for applications in asymmetric synthesis and pharmaceutical development. The 6-aminopyrazine moiety provides hydrogen-bonding capabilities and aromatic π-system interactions, making it relevant for drug discovery targeting enzymes or receptors .

Properties

IUPAC Name |

tert-butyl (3S)-3-(6-aminopyrazin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(8-17)19-11-7-15-6-10(14)16-11/h6-7,9H,4-5,8H2,1-3H3,(H2,14,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQPTKBJDXDUOU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC(=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901121377 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(6-amino-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417789-47-9 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(6-amino-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(6-amino-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the pyrazine moiety: This step may involve nucleophilic substitution reactions where a pyrazine derivative is introduced.

Formation of the tert-butyl ester: This can be done using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine moiety.

Reduction: Reduction reactions could target the ester group or the pyrazine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazine N-oxide, while reduction could produce a primary alcohol or amine.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is C13H20N4O, with a molecular weight of approximately 280.32 g/mol. Its structure consists of a pyrrolidine ring substituted with a tert-butyl group and a 6-aminopyrazin-2-yloxy moiety, which contributes to its biological activity.

Drug Development

This compound has been explored as a potential lead compound in drug development due to its unique structural features that may enhance pharmacological properties. Its ability to interact with biological targets makes it suitable for the design of new therapeutics aimed at various diseases, including cancer and infectious diseases.

PROTAC Technology

This compound has been identified as a valuable component in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative tools for targeted protein degradation. The rigid linker properties of similar compounds facilitate the formation of ternary complexes with target proteins and E3 ligases, enhancing the specificity and efficacy of protein degradation strategies .

Enzyme Inhibition Studies

Research indicates that this compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. Such studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

Molecular Interaction Studies

The unique structural characteristics allow for extensive interaction studies with various biomolecules, including proteins and nucleic acids. These interactions can provide insights into the compound's biological activity and inform modifications to enhance efficacy.

Targeted Protein Degradation

A study demonstrated that incorporating (S)-tert-butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine into PROTAC formulations improved the degradation efficiency of target proteins by optimizing the spatial arrangement within the ternary complex . This highlights its utility in advancing targeted therapies.

Anticancer Activity

Preliminary studies have suggested that derivatives of this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells . Further research is needed to elucidate these effects and establish a clear therapeutic profile.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Lead compound for drug development targeting various diseases |

| PROTAC Technology | Component for targeted protein degradation strategies |

| Enzyme Inhibition | Potential inhibitor in metabolic pathways |

| Molecular Interactions | Studies on interactions with proteins and nucleic acids |

| Anticancer Activity | Preliminary evidence suggesting apoptosis induction in cancer cells |

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound is compared to analogs with modifications in the pyrrolidine substituents, stereochemistry, or heteroaromatic systems. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Molecular Weight and Physicochemical Properties

Compounds with bulkier substituents (e.g., iodo-pyridine in ) exhibit higher molecular weights (~475.3) and reduced solubility, whereas simpler analogs like CAS 952747-27-2 (MW 202.25) are more soluble but less structurally complex. The tert-butyl group in all compounds improves metabolic stability but may hinder membrane permeability .

Biological Activity

(S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and an aminopyrazine moiety, suggests various biological activities that warrant detailed exploration.

- Molecular Formula : C13H20N4O3

- Molecular Weight : Approximately 264.33 g/mol

- Structural Features :

- Pyrrolidine ring

- Tert-butyl group

- Aminopyrazine unit

These features contribute to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the pyrrolidine ring .

- Introduction of the aminopyrazine moiety .

- Esterification or hydrolysis reactions involving the carboxylate group .

These reactions require careful optimization of conditions to achieve high yields and purity.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in the context of drug development for diseases such as cancer. The following sections detail its interaction with biological targets and potential therapeutic applications.

Interaction Studies

Interaction studies are crucial for understanding the binding affinity of this compound to various biological targets, including enzymes and receptors relevant to disease states. Techniques such as:

- Surface Plasmon Resonance (SPR) : Measures binding interactions in real-time.

- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic parameters of binding.

These methods can help elucidate its pharmacokinetic properties and predict potential side effects.

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (R)-tert-butyl 3-((6-amino-pyrazin-2-yloxy)piperidine-1-carboxylate | C14H22N4O3 | Piperidine ring instead of pyrrolidine |

| tert-butyl 3-(pyrazin-2-yloxy)azetidine-1-carboxylate | C13H20N4O3 | Azetidine ring structure |

| tert-butyl (S)-2-(3′methoxy-[1,1′biphenyl]-4-yloxy)carbamate | C16H20N2O4 | Contains a biphenyl moiety |

This table highlights variations in ring structure and functional groups that may influence their respective biological activities.

Case Studies and Research Findings

Recent studies have explored the efficacy of (S)-tert-butyl 3-((6-aminopyrazin-2-yloxy)pyrrolidine-1-carboxylate) in various contexts:

- Anticancer Activity : Preliminary data suggest that this compound may inhibit specific cancer cell lines, potentially through modulation of signaling pathways involved in cell proliferation.

- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have shown promise in targeting metabolic pathways relevant to cancer metabolism.

- Pharmacological Profiling : Ongoing research aims to profile its pharmacological properties, focusing on absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Basic Question: How can researchers optimize the synthesis of (S)-tert-butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate to improve yield and purity?

Answer:

Key optimization strategies include:

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) and triethylamine as catalysts to enhance nucleophilic substitution efficiency during the coupling of pyrazinamine and pyrrolidine intermediates .

- Temperature control : Maintain reaction temperatures between 0–20°C to minimize side reactions (e.g., Boc-group cleavage or oxidation) .

- Purification : Employ flash column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield tracking : Use TLC (silica gel, UV visualization) to confirm reaction completion and optimize stoichiometric ratios of reagents .

Basic Question: What spectroscopic methods are recommended for characterizing the stereochemical integrity of this compound?

Answer:

- Chiral HPLC : Utilize a Chiralpak® IA or IB column with hexane/isopropanol (90:10) to confirm enantiomeric purity (>99% ee) .

- NMR analysis : Perform H and C NMR in deuterated chloroform or DMSO to verify stereochemistry. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolidine protons (δ ~3.2–4.0 ppm) .

- Polarimetry : Measure optical rotation ([α]) and compare with literature values for the (S)-enantiomer .

Advanced Question: How can researchers resolve conflicting data regarding the compound’s stability under varying pH conditions?

Answer:

- Controlled stability studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via UPLC-MS at 0, 24, 48, and 72 hours to identify pH-sensitive functional groups (e.g., Boc or pyrazine amine) .

- Mechanistic analysis : Use LC-HRMS to detect degradation products (e.g., tert-butyl alcohol or pyrazin-2-ol) and propose degradation pathways .

- Statistical validation : Apply ANOVA to assess significance of pH and temperature effects on degradation rates .

Advanced Question: What strategies are effective for studying the compound’s interaction with biological targets (e.g., kinases or GPCRs) in vitro?

Answer:

- Binding assays : Perform fluorescence polarization or SPR (surface plasmon resonance) to measure affinity () for target proteins. Use recombinant proteins expressed in HEK293 or Sf9 cells .

- Docking simulations : Employ Schrödinger Suite or AutoDock Vina to model interactions between the compound’s pyrrolidine-pyrazine scaffold and receptor active sites .

- Functional assays : Test cAMP accumulation (for GPCRs) or kinase inhibition (ADP-Glo™ assay) to correlate binding with biological activity .

Basic Question: What methods are suitable for assessing the compound’s solubility and permeability in early-stage drug development?

Answer:

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectrophotometry at λmax ~260 nm (pyrazine absorbance) .

- Permeability : Conduct Caco-2 cell monolayer assays. Calculate apparent permeability () and compare with reference standards (e.g., metoprolol) .

- LogP determination : Measure octanol/water partition coefficient via HPLC retention time correlation .

Advanced Question: How can researchers address discrepancies in chiral purity between synthetic batches?

Answer:

- Root-cause analysis : Investigate starting material quality (e.g., enantiomeric excess of (S)-pyrrolidine precursors) and reaction conditions (e.g., temperature fluctuations during coupling) .

- Process controls : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and detect racemization .

- Crystallization optimization : Use chiral resolving agents (e.g., L-tartaric acid) to enhance enantiomeric separation during recrystallization .

Basic Question: What safety precautions are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store desiccated at 2–8°C in amber vials to prevent hydrolysis or photodegradation .

Advanced Question: How can the compound’s metabolic fate be evaluated in preclinical models?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human or rodent) and NADPH. Identify metabolites via LC-HRMS; focus on oxidative deamination or Boc-group removal .

- In vivo studies : Administer C-labeled compound to rodents. Collect plasma, urine, and feces for radioactivity analysis and metabolite profiling .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.